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Executive Summary

Rezvilutamide (SHR3680) is a novel, potent, and orally bioavailable second-generation

nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd. It has

been approved in China for the treatment of high-volume metastatic hormone-sensitive

prostate cancer (mHSPC) and is under investigation for other stages of prostate cancer.

Rezvilutamide functions as a competitive androgen receptor (AR) antagonist, effectively

inhibiting AR signaling, which is a key driver of prostate cancer growth. It distinguishes itself

from earlier antiandrogens with a favorable pharmacokinetic profile and a reduced potential for

central nervous system side effects. Preclinical studies have demonstrated its potent anti-tumor

activity, and pivotal clinical trials, most notably the Phase III CHART study, have confirmed its

superiority over first-generation antiandrogens in improving clinical outcomes for patients with

advanced prostate cancer. This technical guide provides a comprehensive overview of the

discovery, development, mechanism of action, and clinical evaluation of Rezvilutamide,

intended for researchers, scientists, and drug development professionals.

Introduction to Rezvilutamide
Rezvilutamide, also known by its developmental code SHR3680, is a significant advancement

in the therapeutic landscape for prostate cancer.[1] As a second-generation nonsteroidal

antiandrogen, it was designed to overcome some of the limitations of earlier antiandrogen

therapies.[2][3] Prostate cancer is a leading cause of cancer-related mortality in men, and its

growth is often driven by androgens that activate the androgen receptor (AR), a nuclear
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transcription factor.[3] Rezvilutamide's development was aimed at providing a more potent and

safer option for patients with advanced stages of the disease, particularly metastatic hormone-

sensitive prostate cancer (mHSPC) and metastatic castration-resistant prostate cancer

(mCRPC).[1]

Discovery and Medicinal Chemistry
The discovery of Rezvilutamide originated from a dedicated medicinal chemistry program

focused on identifying novel, potent, and selective AR antagonists with an improved safety

profile. While specific details of the lead optimization process are proprietary, the patent

literature (WO2014036897A1) discloses the chemical scaffold and synthetic routes for a series

of imidazolidine derivatives, including Rezvilutamide. The design strategy likely focused on

enhancing the binding affinity to the AR, improving pharmacokinetic properties, and minimizing

off-target effects, particularly those related to the central nervous system.

Chemical Structure
The chemical structure of Rezvilutamide is 4-(3-(4-(((S)-2,3-dihydroxypropyl)oxy)phenyl)-4,4-

dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

Mechanism of Action
Rezvilutamide exerts its therapeutic effect by potently and selectively targeting the androgen

receptor signaling pathway. This pathway is crucial for the growth and survival of prostate

cancer cells. The mechanism of action of Rezvilutamide involves several key steps:

Competitive Androgen Receptor Binding: Rezvilutamide acts as a direct competitive

antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR

with high affinity, thereby preventing the binding of endogenous androgens such as

testosterone and dihydrotestosterone (DHT).

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically undergoes a

conformational change and translocates from the cytoplasm to the nucleus. Rezvilutamide's

binding to the AR prevents this critical step, keeping the receptor sequestered in the

cytoplasm.
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Blockade of AR-Mediated Gene Transcription: By inhibiting the nuclear translocation of the

AR, Rezvilutamide effectively blocks the receptor from binding to androgen response

elements (AREs) on the DNA. This, in turn, prevents the transcription of AR target genes that

are essential for prostate cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway inhibited by Rezvilutamide:
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Mechanism of action of Rezvilutamide in inhibiting the androgen receptor signaling pathway.

Preclinical Pharmacology
While a comprehensive public report of the preclinical data for Rezvilutamide is not available,

it has been described as having potent anti-tumor activity in preclinical models. Key preclinical

assessments for a drug of this class typically involve in vitro and in vivo studies to determine its

potency, selectivity, and efficacy.

In Vitro Studies
Androgen Receptor Binding Affinity: The binding affinity of Rezvilutamide to the androgen

receptor is a critical measure of its potency. This is typically determined through competitive

radioligand binding assays. While the specific IC50 value for Rezvilutamide is not publicly

available, its high potency suggests a low nanomolar affinity for the AR.

Cell-Based Assays: The activity of Rezvilutamide would have been evaluated in various

prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (expresses wild-

type AR). These assays would measure the ability of Rezvilutamide to inhibit androgen-

induced cell proliferation and the expression of AR-regulated genes, such as Prostate-

Specific Antigen (PSA).

In Vivo Studies
Xenograft Models: The in vivo efficacy of Rezvilutamide was likely evaluated in animal

models bearing human prostate cancer xenografts, such as the LNCaP model. These

studies would assess the ability of orally administered Rezvilutamide to inhibit tumor

growth.

Pharmacokinetics: Preclinical pharmacokinetic studies in animal models, such as rats and

dogs, are essential to characterize the absorption, distribution, metabolism, and excretion

(ADME) profile of a drug candidate. Rezvilutamide is reported to have a favorable

pharmacokinetic profile.

Safety Pharmacology and Toxicology: Extensive safety pharmacology and toxicology studies

would have been conducted to assess the safety profile of Rezvilutamide before its entry

into clinical trials. A key finding from preclinical studies is that Rezvilutamide has a lower
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penetration of the blood-brain barrier compared to enzalutamide, which is suggested to

contribute to a reduced risk of seizures.

Clinical Development
Rezvilutamide has undergone a comprehensive clinical development program, progressing

from Phase I dose-escalation studies to pivotal Phase III trials.

Phase I/II Trial in mCRPC (NCT02691975)
A first-in-human, Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and

preliminary anti-tumor activity of Rezvilutamide in patients with metastatic castration-resistant

prostate cancer (mCRPC).

Methodology: The Phase I portion of the trial was a dose-escalation study to determine the

maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Patients

received escalating doses of Rezvilutamide. The Phase II part further evaluated the efficacy

and safety at the RP2D.

Key Findings: The study established a good safety and tolerability profile for Rezvilutamide.

Promising anti-tumor activity was observed, with a significant proportion of patients achieving a

PSA response (a decline in PSA levels of ≥50%).

Table 1: Summary of Key Results from the Phase I/II Trial in mCRPC
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Parameter Result Citation

Patient Population

Metastatic Castration-

Resistant Prostate Cancer

(mCRPC)

Primary Objective (Phase I) Safety and Tolerability, MTD

Primary Objective (Phase II) PSA Response Rate

12-week PSA Response Rate 68%

Radiographic Bone Disease

Stabilization at 12 weeks
88.3%

Soft Tissue Response at 12

weeks
34.4%

Common Treatment-Related

Adverse Events
Proteinuria (13.7%)

Phase III CHART Trial in mHSPC (NCT03520478)
The CHART (Comparing SHR3680 with Bicalutamide in High-Volume Metastatic Hormone-

Sensitive Prostate Cancer) trial was a randomized, open-label, Phase III study that played a

pivotal role in the approval of Rezvilutamide.

Methodology: The trial enrolled patients with high-volume mHSPC who were randomized to

receive either Rezvilutamide (240 mg once daily) in combination with androgen deprivation

therapy (ADT) or Bicalutamide (a first-generation antiandrogen) plus ADT. The co-primary

endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

The following diagram outlines the workflow of the CHART clinical trial:
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Patient Screening

Randomization

Treatment Arms

Follow-up and Endpoints
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Workflow of the Phase III CHART clinical trial.
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Key Findings: The CHART trial demonstrated the superiority of Rezvilutamide plus ADT over

Bicalutamide plus ADT in patients with high-volume mHSPC.

Table 2: Key Efficacy Results from the Phase III CHART Trial

Endpoint
Rezvilutami
de + ADT

Bicalutamid
e + ADT

Hazard
Ratio (95%
CI)

p-value Citation

Radiographic

Progression-

Free Survival

(rPFS)

Not Reached 25.1 months
0.44 (0.33-

0.58)
<0.0001

Overall

Survival (OS)
Not Reached Not Reached

0.58 (0.44-

0.77)
0.0001

Time to PSA

Progression
Not Reached 11.0 months

0.37 (0.28-

0.49)
<0.0001

Safety Profile: Rezvilutamide was well-tolerated in the CHART trial.

Table 3: Common Grade ≥3 Adverse Events in the Phase III CHART Trial

Adverse Event
Rezvilutamide +
ADT (%)

Bicalutamide +
ADT (%)

Citation

Hypertension 8 7

Hypertriglyceridemia 7 2

Weight Gain 6 4

Anemia 4 5

Hypokalemia 3 1

Experimental Protocols
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This section provides an overview of the methodologies for key experiments typically used in

the discovery and development of a novel androgen receptor antagonist like Rezvilutamide.

Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled

androgen (e.g., [³H]-DHT) for binding to the androgen receptor.

Materials:

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)

Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)

Test compound (Rezvilutamide)

Assay buffer

Scintillation cocktail

Filter plates and vacuum manifold

Scintillation counter

Procedure:

Prepare a series of dilutions of the test compound.

In a multi-well plate, combine the AR-LBD, the radiolabeled ligand at a fixed concentration,

and the test compound at varying concentrations.

Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-

LBD + radioligand + a high concentration of unlabeled androgen).

Incubate the plate to allow the binding to reach equilibrium.
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Separate the bound from the free radioligand by vacuum filtration through a filter plate that

captures the AR-LBD.

Wash the filters to remove any unbound radioligand.

Add scintillation cocktail to each well and measure the radioactivity using a scintillation

counter.

Calculate the percentage of specific binding at each concentration of the test compound and

determine the IC50 value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand).

In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the

effect of the test compound on tumor growth is monitored over time.

Materials:

Prostate cancer cell line (e.g., LNCaP)

Immunocompromised mice (e.g., nude or SCID mice)

Matrigel (or other extracellular matrix)

Test compound (Rezvilutamide) formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Culture the prostate cancer cells to the desired number.

Harvest the cells and resuspend them in a mixture of media and Matrigel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.

Monitor the mice for tumor formation.

Once the tumors reach a predetermined size, randomize the mice into treatment and control

groups.

Administer the test compound (orally) and the vehicle control to the respective groups

according to the planned dosing schedule.

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor

volume.

Monitor the body weight of the mice as an indicator of general toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control

group.

Conclusion
Rezvilutamide (SHR3680) represents a significant therapeutic advance for patients with

prostate cancer. Its development, from a rational medicinal chemistry approach to successful

clinical validation, highlights its potent and selective mechanism of action as an androgen

receptor antagonist. The robust clinical data, particularly from the Phase III CHART trial, have

established Rezvilutamide as a new standard of care in combination with ADT for high-volume

mHSPC, offering improved efficacy and a manageable safety profile compared to older

antiandrogens. Ongoing and future research will continue to define the role of Rezvilutamide
in various stages of prostate cancer and in combination with other therapeutic modalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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